Octyl isooctadecanoate

Description

Octyl isooctadecanoate is a synthetic ester derived from the reaction of octanol (C₈H₁₇OH) and isooctadecanoic acid, a branched-chain C₁₈ carboxylic acid. The branched iso-structure likely enhances its solubility in non-polar matrices and alters its physical properties compared to linear-chain esters. Octyl esters are widely utilized in cosmetics, pharmaceuticals, and industrial applications due to their emollient properties, stability, and low toxicity .

Properties

CAS No. |

93803-86-2 |

|---|---|

Molecular Formula |

C26H52O2 |

Molecular Weight |

396.7 g/mol |

IUPAC Name |

octyl 16-methylheptadecanoate |

InChI |

InChI=1S/C26H52O2/c1-4-5-6-7-18-21-24-28-26(27)23-20-17-15-13-11-9-8-10-12-14-16-19-22-25(2)3/h25H,4-24H2,1-3H3 |

InChI Key |

RDUQEQWTZYCTJZ-UHFFFAOYSA-N |

Canonical SMILES |

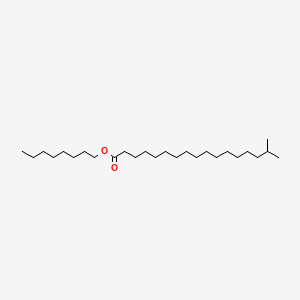

CCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl isooctadecanoate is typically synthesized through an esterification reaction between octanol and isooctadecanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:

Octanol+Isooctadecanoic acid→Octyl isooctadecanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Octyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octanol and isooctadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water

Transesterification: Alcohol, acid or base catalyst

Major Products Formed:

Hydrolysis: Octanol and isooctadecanoic acid

Transesterification: Different esters and alcohols

Scientific Research Applications

Cosmetic and Personal Care Products

Emollient Properties:

- Octyl isooctadecanoate is widely utilized in cosmetic formulations as an emollient, providing a smooth feel and enhancing skin hydration. Its ability to form a barrier on the skin helps in retaining moisture and improving the overall texture of products such as lotions, creams, and sunscreens.

Case Study: Sunscreen Formulations

- A study demonstrated that incorporating this compound in sunscreen formulations improved spreadability and skin absorption while maintaining UV protection efficacy. The compound's compatibility with other ingredients enhances the stability and performance of the formulation.

Food Industry

Food Additive:

- This compound can be used as a food additive to enhance texture and stability in various food products. It acts as a stabilizer in emulsions, helping to maintain consistency in sauces and dressings.

Regulatory Insights:

- According to regulatory assessments, this compound has been evaluated for safety in food applications, confirming its low toxicity and suitability for use in food contact materials.

Industrial Applications

Plasticizer:

- In the plastics industry, this compound serves as an effective plasticizer, improving the flexibility and durability of polymer products. Its incorporation into polyvinyl chloride (PVC) formulations has been shown to enhance processing characteristics and end-product performance.

Case Study: PVC Applications

- Research indicates that this compound significantly improves the mechanical properties of PVC films, making them more suitable for packaging applications where flexibility and tear resistance are essential.

Pharmaceutical Applications

Solvent for Drug Formulations:

- This compound is used as a solvent in pharmaceutical formulations, aiding in the solubilization of active ingredients. Its non-toxic nature makes it an attractive option for drug delivery systems.

Case Study: Drug Delivery Systems

- A formulation study revealed that this compound enhances the bioavailability of certain hydrophobic drugs when used in lipid-based delivery systems, demonstrating its potential for improving therapeutic efficacy.

Agricultural Applications

Adjuvant in Pesticides:

- The compound is also employed as an adjuvant in agricultural formulations, improving the efficacy of pesticide applications by enhancing the spreadability and adhesion of active ingredients on plant surfaces.

Research Findings:

- Studies have shown that this compound can increase the penetration of herbicides through plant cuticles, thereby improving their effectiveness against target pests while minimizing environmental impact.

Mechanism of Action

Octyl isooctadecanoate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and preventing transepidermal water loss. This mechanism is particularly beneficial in skincare formulations aimed at improving skin hydration and smoothness .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Octyl isooctadecanoate with structurally related octyl esters, highlighting molecular properties, applications, and key research findings:

Key Differences:

- Molecular Size and Polarity: this compound’s longer, branched chain increases hydrophobicity compared to smaller esters like Octyl acetate, making it suitable for heavy-duty lubricants .

- Thermal Stability: Higher molecular weight correlates with elevated boiling points, as seen in Octyl decanoate (311.5°C) versus Octyl octanoate (287°C) .

- Market Trends: Octyl salicylate dominates UV-filter applications with a projected 6.4% CAGR (2024–2025), while linear esters like Octyl hexanoate are expanding in personal care markets .

Performance in Formulations

- Cosmetics: Octyl octanoate and decanoate are preferred for their non-greasy texture and compatibility with silicones, whereas this compound’s branching may enhance spreadability in thick creams .

- Industrial Use: Branched esters like this compound exhibit superior oxidative stability in lubricants compared to linear counterparts .

Market Dynamics

- The global octyl ester market is driven by demand for bio-based and sustainable ingredients. Octyl hexanoate production is projected to grow, reflecting shifts toward green chemistry .

Biological Activity

Octyl isooctadecanoate, a fatty acid ester, is known for its various applications in cosmetics and pharmaceuticals due to its emollient properties. However, its biological activity, especially in terms of anti-inflammatory and antioxidant effects, has garnered attention in recent research. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from octanol and isooctadecanoic acid. Its chemical formula is . The structure contributes to its lipophilic nature, making it suitable for various biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities through several mechanisms:

-

Anti-Inflammatory Effects :

- This compound has been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-10 in macrophages when stimulated by lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory conditions.

- It activates the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

-

Antioxidant Activity :

- The compound demonstrates antioxidant properties by reducing oxidative stress markers in various cell types. This activity is linked to its ability to modulate redox-sensitive signaling pathways.

- Cell Proliferation and Apoptosis :

Case Study 1: Anti-Inflammatory Activity

A study conducted by Yang et al. (2020) explored the effects of this compound on abdominal aortic aneurysm formation in mice. The results indicated that treatment with the compound significantly reduced inflammation and cytokine production, leading to decreased aneurysm formation .

Case Study 2: Antioxidant Properties

In a controlled laboratory setting, this compound was tested for its ability to scavenge free radicals. The results showed a notable reduction in reactive oxygen species (ROS) levels, affirming its potential as an antioxidant agent .

Data Summary

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Anti-Inflammatory | Inhibition of IL-1β and IL-10 | Reduced inflammation |

| Antioxidant | Scavenging of ROS | Decreased oxidative stress |

| Cell Proliferation | Modulation of cell cycle | Altered proliferation rates |

| Apoptosis | Induction of apoptotic pathways | Increased apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.